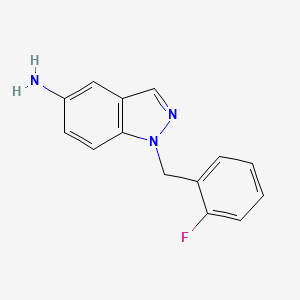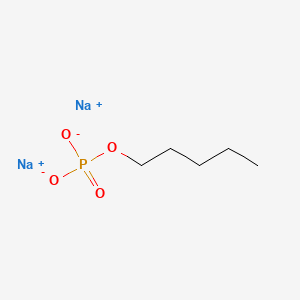
Disodium pentyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium pentyl phosphate is an inorganic compound composed of sodium, pentyl, and phosphate ions. It is a derivative of phosphoric acid where two hydrogen atoms are replaced by sodium ions and one hydrogen atom is replaced by a pentyl group. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium pentyl phosphate can be synthesized through the reaction of pentanol with phosphoric acid, followed by neutralization with sodium hydroxide. The general reaction is as follows:
C5H11OH+H3PO4→C5H11PO4H2
C5H11PO4H2+2NaOH→C5H11PO4Na2+2H2O
Industrial Production Methods: Industrial production of this compound typically involves a two-step process. First, pentanol is reacted with phosphoric acid to form pentyl phosphate. This intermediate is then neutralized with sodium hydroxide to produce this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions where the pentyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products:
Oxidation: The major products include pentyl phosphate derivatives with higher oxidation states.
Reduction: Reduced forms of pentyl phosphate.
Substitution: Various substituted phosphates depending on the substituent used.
Scientific Research Applications
Disodium pentyl phosphate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: this compound is used in the production of detergents, emulsifiers, and as a corrosion inhibitor in water treatment processes.
Mechanism of Action
The mechanism of action of disodium pentyl phosphate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In drug delivery systems, it helps in the controlled release of active pharmaceutical ingredients. The phosphate group can interact with enzymes and proteins, influencing their activity and stability.
Comparison with Similar Compounds
- Disodium phosphate
- Dipotassium phosphate
- Diammonium phosphate
Comparison: Disodium pentyl phosphate is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties compared to other similar compounds. This makes it more suitable for applications requiring amphiphilic characteristics, such as in emulsifiers and surfactants. Additionally, the pentyl group can influence the compound’s reactivity and interaction with other molecules, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
68698-61-3 |
|---|---|
Molecular Formula |
C5H11BaO4P |
Molecular Weight |
303.44 g/mol |
IUPAC Name |
barium(2+);pentyl phosphate |
InChI |
InChI=1S/C5H13O4P.Ba/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H2,6,7,8);/q;+2/p-2 |
InChI Key |
IPOWAPLRNZJHRJ-UHFFFAOYSA-L |
SMILES |
CCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCOP(=O)([O-])[O-].[Ba+2] |
Key on ui other cas no. |
68698-61-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



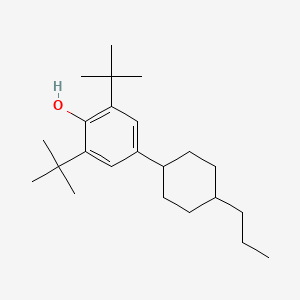
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)
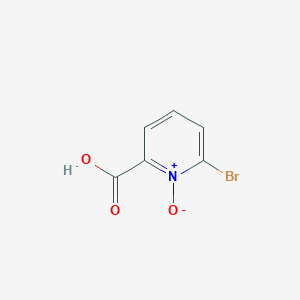
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
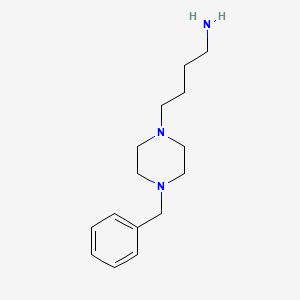
![Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1628102.png)

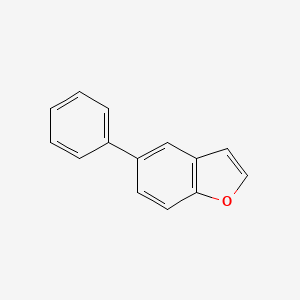
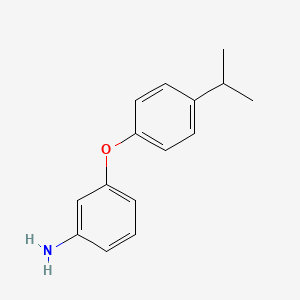
![3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1628112.png)
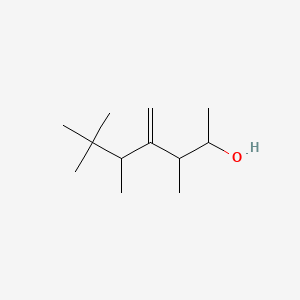
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
